molecular formula C7H14 B165498 2,3-Dimethyl-1-pentene CAS No. 3404-72-6

2,3-Dimethyl-1-pentene

Cat. No.: B165498
CAS No.: 3404-72-6
M. Wt: 98.19 g/mol
InChI Key: LIMAEKMEXJTSNI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-pentene is an organic compound with the molecular formula C7H14. It is a colorless liquid with a hydrocarbon-like odor at room temperature. This compound belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a double bond between the first and second carbon atoms, with methyl groups attached to the second and third carbon atoms .

Scientific Research Applications

2,3-Dimethyl-1-pentene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.

    Medicine: Research on its derivatives has potential implications in drug development and medicinal chemistry.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

Target of Action

2,3-Dimethyl-1-pentene is a hydrocarbon compound with the molecular formula C7H14 . As an alkene, its primary targets are typically other molecules with which it can undergo addition reactions. These reactions are often catalyzed by substances like acids or bases, or by heat or light.

Mode of Action

The mode of action of this compound largely depends on the conditions and the reactants present. For instance, in the presence of a strong acid, it can undergo an electrophilic addition reaction . The alkene double bond acts as a nucleophile, attacking the proton from the acid to form a carbocation intermediate. This intermediate can then react with a nucleophile to form the final product .

Biochemical Pathways

Alkenes like this compound can participate in a variety of organic reactions, such as hydroboration-oxidation , which can lead to the formation of various biochemical compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the rate and extent of its reactions . Additionally, the presence of other reactive substances in the environment could lead to different reaction pathways and products .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-1-pentene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the oxidation of organic substances. The interaction between this compound and these enzymes can result in the formation of epoxides or other oxidized products, which can further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound can influence cell signaling pathways by modulating the activity of specific receptors or enzymes involved in signal transduction. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the interaction of this compound with cytochrome P450 enzymes can inhibit their activity, reducing the metabolism of other substrates and potentially leading to the accumulation of toxic metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. In some cases, high doses of this compound have been associated with toxic effects, such as liver damage or disruption of metabolic pathways. These adverse effects are often dose-dependent, with a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The distribution of this compound can affect its localization and concentration within different tissues, influencing its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. This localization can impact the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1-pentene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-1-pentanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 1-pentene with methylating agents under specific conditions to introduce the methyl groups at the desired positions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using catalysts such as zeolites at high temperatures .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation of this compound using catalysts like palladium or platinum can convert it into 2,3-dimethylpentane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, forming dihalogenated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-pentene
  • 3-Methyl-1-pentene
  • 2,3-Dimethyl-2-pentene

Uniqueness

2,3-Dimethyl-1-pentene is unique due to the specific positioning of its methyl groups on the second and third carbon atoms, which influences its reactivity and the types of products formed in chemical reactions. This structural arrangement distinguishes it from other similar alkenes and affects its physical and chemical properties .

Properties

IUPAC Name

2,3-dimethylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMAEKMEXJTSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863168
Record name 2,3-Dimethylpent-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3404-72-6
Record name 2,3-Dimethyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3404-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylpent-1-ene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYL-1-PENTENE
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Record name 2,3-Dimethylpent-1-ene
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Record name 2,3-dimethylpent-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3-Dimethyl-1-pentene in the context of the provided research papers?

A1: this compound is identified as a volatile organic compound released by the stink bug Tessaratoma papillosa when disturbed. [] This compound is not found in the volatiles of the bug's food source (lichi leaves and flowers), suggesting the insect synthesizes it. [] While not directly studied in the second paper, its presence as a shared volatile compound in four types of aromatic rice highlights its potential role in aroma profiles. []

Q2: How does the release of this compound by Tessaratoma papillosa change in response to different stimuli?

A2: Research indicates that the release of this compound, along with other volatile compounds, significantly increases when Tessaratoma papillosa is irritated. [] This suggests its potential role as an alarm pheromone, signaling danger to other individuals. Interestingly, temperature and light variations did not influence the release patterns of this compound. []

Q3: Could this compound be used for pest control strategies targeting Tessaratoma papillosa?

A3: The study identifies this compound as a potential alarm pheromone for Tessaratoma papillosa. [] Further research is needed to understand if this compound, alone or in combination with other identified volatiles, could be utilized in pest control strategies such as disrupting aggregation or mating behaviors.

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